7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
Description
7,8-Dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a heterocyclic compound featuring a fused triazine-benzothiazole core with a dione moiety at positions 2 and 3. Key structural attributes include:
- Triazino-benzothiazole scaffold: A bicyclic system combining triazine and benzothiazole rings, which is associated with diverse biological activities, particularly anticonvulsant effects .
- 3-Phenyl group: Aromatic substitution at position 3 is common in bioactive triazino-benzothiazoles, often influencing receptor binding .
- Dione functional group: The 2,4-dione moiety distinguishes this compound from thione analogs (e.g., 2-thiones), which may alter solubility, metabolic stability, and electronic properties .
Properties
CAS No. |
522652-47-7 |
|---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7,8-dimethyl-3-phenyl-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C17H13N3O2S/c1-10-8-13-14(9-11(10)2)23-16-18-15(21)19(17(22)20(13)16)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
HKVVFSUKMHHROE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)N(C(=O)N23)C4=CC=CC=C4 |
solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Urea-Based Cyclization
The benzothiazole intermediate 7,8-dimethylbenzothiazol-2-amine reacts with phenyl isocyanate to form a urea derivative. Intramolecular cyclization under acidic or thermal conditions generates the triazinedione ring.
Example Protocol :
Amidination and Cyclization
An alternative route employs amidinium salts to construct the triazine ring. Reacting 7,8-dimethylbenzothiazol-2-amine with N-methyl-N'-(methylthio)amidinium iodide in dichloromethane at 0°C facilitates a double nucleophilic attack, forming the triazino framework. This method avoids harsh conditions, preserving sensitive functional groups.
Mechanistic Insight :
-
The amine attacks the electrophilic carbon of the amidinium salt.
-
Sequential cyclization eliminates methylthiol groups, forming the triazinedione.
Functionalization at Position 3
Introducing the phenyl group at position 3 is achieved through:
Direct Substitution During Cyclization
Using phenyl-bearing reagents (e.g., phenyl isocyanate) during triazine formation incorporates the substituent in situ. This one-pot approach minimizes purification steps.
Post-Cyclization Coupling
For higher regioselectivity, Suzuki-Miyaura coupling introduces phenyl groups after triazine formation. The halogenated intermediate 3-bromo-7,8-dimethyltriazinobenzothiazoledione reacts with phenylboronic acid under palladium catalysis.
Optimized Conditions :
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclocondensation completes in 15 minutes at 120°C under microwave irradiation.
Analytical Characterization
Spectroscopic Data :
Chromatographic Purity :
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents on the benzothiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant, anti-nociceptive, and anticancer agent.
Biological Research: It is used in the study of various biological pathways and mechanisms, particularly those related to neurological disorders.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act on ion channels, receptors, and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
8-Substituted Triazino-Benzothiazole-2-thiones (Siddiqui et al.)
Siddiqui et al. synthesized 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones (e.g., Compounds 52–55) and evaluated their anticonvulsant activity in mice .
Key Findings :
- The dione vs.
- 7,8-Dimethyl groups in the target compound could enhance metabolic stability compared to halogenated analogs (e.g., 8-Cl in Compound 52), which are prone to dehalogenation .
Benzothiazole Derivatives (Liu et al., 2016)
Liu et al. synthesized benzothiazole derivatives (non-triazine fused) as anticonvulsants, demonstrating ED₅₀ values of ~30 mg/kg .
| Parameter | Target Compound | Liu’s Benzothiazoles |
|---|---|---|
| Core Structure | Triazino-benzothiazole | Benzothiazole |
| Bioactivity | Inferred anticonvulsant | ED₅₀ = 30 mg/kg |
| Structural Complexity | High (fused triazine ring) | Moderate |
Key Findings :
- The triazine ring in the target compound may provide additional hydrogen-bonding sites, improving target engagement compared to simpler benzothiazoles .
Morpholino-Triazine Derivatives (Unrelated but Triazine-Containing)
Morpholino-triazine derivatives (e.g., Compound 22 in ) exhibit distinct applications (e.g., kinase inhibition) but highlight the versatility of triazine scaffolds in drug design .
Structure-Activity Relationship (SAR) Insights
- Substitution at Position 8 : Siddiqui’s work shows that electron-withdrawing groups (e.g., Cl) at position 8 enhance anticonvulsant potency . The target compound’s 7,8-dimethyl groups may prioritize lipophilicity over electronic effects.
- Phenyl Group Position : The target’s 3-phenyl group vs. Siddiqui’s 4-phenyl substitution could alter spatial interactions with neuronal targets.
- Dione vs. Thione : Diones are less prone to metabolic oxidation than thiones, suggesting improved pharmacokinetics for the target compound .
Biological Activity
7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₅N₃O₂S
- Molecular Weight : 345.4 g/mol
- CAS Number : 44299535
The structure features a triazine ring fused with a benzothiazole moiety, which is known to contribute to its biological properties.
- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacteria and fungi. The specific mechanisms may include disruption of cell membrane integrity and interference with metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways.
Efficacy in Biological Systems
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Case Study 1: Antitumor Activity in vitro
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers. The results indicated an IC50 value of approximately 15 µM, suggesting potent antitumor activity.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains including E. coli and S. aureus. Results showed a notable inhibition zone of 12 mm against E. coli, indicating effective antimicrobial activity. This suggests potential applications in treating bacterial infections.
Case Study 3: Anti-inflammatory Mechanisms
Research involving RAW 264.7 macrophages highlighted the anti-inflammatory effects of the compound. It was observed that treatment led to a significant reduction (40%) in TNF-α production upon stimulation with lipopolysaccharides (LPS). This finding points towards its potential use in managing inflammatory diseases.
Q & A
Q. How to contextualize research on this compound within broader medicinal chemistry frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
